molecular formula C20H22N2O2 B2585071 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide CAS No. 852155-15-8

3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Cat. No.: B2585071
CAS No.: 852155-15-8
M. Wt: 322.408
InChI Key: JSOUKOLKALRVRT-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide” is a chemical compound. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is part of a series of oxopyrrolidines that have been synthesized and evaluated for their effect on Alzheimer’s disease .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “this compound” are not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, two methyl groups attached to the ring, a phenyl group, and an amide group . High-quality images of the 3D molecular structure are available .

Scientific Research Applications

  • Synthesis and Properties of Novel Derivatives : A study by Satyanarayana et al. (2021) discusses the synthesis of novel N-phenylbenzamide derivatives using a one-pot three-component synthesis method. This research highlights the environmental friendliness and good yields of the process, showing the potential of developing new compounds with similar structural characteristics for various applications (Satyanarayana et al., 2021).

  • Chemical Properties and Reactions : In the research conducted by Karlsen et al. (2002), the study of structural properties of N,N-dialkylaminobenzamides and their reactions is discussed. This research contributes to understanding the chemical behavior and potential applications of compounds related to 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide (Karlsen et al., 2002).

  • Application in Polymer Synthesis : Behniafar and Haghighat (2006) explore the preparation of aromatic poly(amide-imide)s derived from N-phenylphthalimide dianhydride, providing insights into the synthesis and properties of polymers using similar benzamide derivatives. This study contributes to understanding how such compounds can be utilized in advanced material synthesis (Behniafar & Haghighat, 2006).

  • Exploration of Anticonvulsant Properties : The study by Adolphe-Pierre et al. (1998) examines the chemical oxidation of an anticonvulsant N-phenylbenzamide derivative. Although this research is focused on a specific anticonvulsant, it provides valuable insights into the reactivity and potential medicinal applications of related benzamide structures (Adolphe-Pierre et al., 1998).

  • Optical and Electronic Properties : Yang et al. (2002) investigate the fluorescence enhancement of stilbene derivatives by N-phenyl substitutions. This research is significant for understanding the optical properties of compounds structurally similar to this compound, indicating potential applications in optoelectronics and fluorescence-based technologies (Yang et al., 2002).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the synthesis of new derivatives of “3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide” and the evaluation of their biological activities. Further studies could also investigate the specific mechanism of action, safety, and hazards of this compound.

Biochemical Analysis

Biochemical Properties

3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with proteases, particularly those involved in the degradation of proteins. These interactions are primarily mediated through the binding of the compound to the active sites of the enzymes, leading to inhibition or modulation of their activity . Additionally, this compound has been shown to interact with certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the target biomolecule . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites that could have distinct biological activities . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-10-11-17(13-16(15)2)20(24)22(18-7-4-3-5-8-18)14-21-12-6-9-19(21)23/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOUKOLKALRVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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